1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
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Overview
Description
1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is a heterocyclic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a phenyl group and a pyrrole ring connected by a propenone linker, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one can be compared with other chalcones and pyrrole-containing compounds:
Chalcones: Compounds like 1,3-diphenylprop-2-en-1-one share a similar structure but lack the pyrrole ring, which may result in different biological activities.
Pyrrole-containing compounds: Compounds such as 1-(1H-pyrrol-2-yl)ethanone have a simpler structure and may exhibit different reactivity and biological properties.
Similar Compounds
- 1,3-diphenylprop-2-en-1-one
- 1-(1H-pyrrol-2-yl)ethanone
- 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Properties
Molecular Formula |
C13H11NO |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H |
InChI Key |
IROAIBYOOAEFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2 |
Origin of Product |
United States |
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